molecular formula C19H24O2 B12692010 alpha-Cyclohexyl-6-ethoxy-2-naphthalenemethanol CAS No. 158501-38-3

alpha-Cyclohexyl-6-ethoxy-2-naphthalenemethanol

Cat. No.: B12692010
CAS No.: 158501-38-3
M. Wt: 284.4 g/mol
InChI Key: KHPXIEDAYRGGNY-UHFFFAOYSA-N
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Description

alpha-Cyclohexyl-6-ethoxy-2-naphthalenemethanol: is a chemical compound with the molecular formula C19H24O2 and a molecular weight of 284.43 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with a cyclohexyl group and an ethoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Chemical Reactions Analysis

alpha-Cyclohexyl-6-ethoxy-2-naphthalenemethanol undergoes various chemical reactions, including:

Scientific Research Applications

alpha-Cyclohexyl-6-ethoxy-2-naphthalenemethanol is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to cellular processes and molecular interactions.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of alpha-Cyclohexyl-6-ethoxy-2-naphthalenemethanol involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects through binding to receptors or enzymes, thereby modulating biological processes .

Comparison with Similar Compounds

alpha-Cyclohexyl-6-ethoxy-2-naphthalenemethanol can be compared to other similar compounds, such as:

Properties

CAS No.

158501-38-3

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

cyclohexyl-(6-ethoxynaphthalen-2-yl)methanol

InChI

InChI=1S/C19H24O2/c1-2-21-18-11-10-15-12-17(9-8-16(15)13-18)19(20)14-6-4-3-5-7-14/h8-14,19-20H,2-7H2,1H3

InChI Key

KHPXIEDAYRGGNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C(C3CCCCC3)O

Origin of Product

United States

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